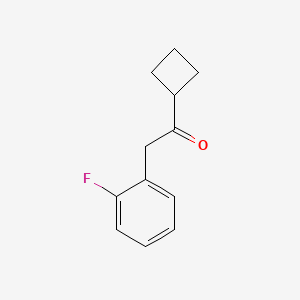
Cyclobutyl 2-fluorobenzyl ketone
Descripción general
Descripción
Cyclobutyl 2-fluorobenzyl ketone is a useful research compound. Its molecular formula is C12H13FO and its molecular weight is 192.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Medicinal Chemistry:
- Anticancer Activity: Cyclobutyl 2-fluorobenzyl ketone has been studied for its potential in treating various cancers, particularly hematological malignancies such as acute myeloid leukemia (AML). Research indicates that compounds inhibiting casein kinase 1 (CSNKl) can be effective against these cancers, with this compound being a notable candidate for further exploration .
- Mechanism of Action: The compound may function as a selective inhibitor of kinases involved in cancer progression, thus offering a targeted therapeutic approach.
-
Organic Synthesis:
- Building Block for Complex Molecules: this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of pharmaceutical agents and other biologically active molecules .
- Synthesis of Antiplatelet Drugs: It plays a crucial role in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases .
- Biological Studies:
Case Studies
Case Study 1: Anticancer Potential
A study investigated the effects of this compound on AML cell lines. The results demonstrated significant cytotoxicity, suggesting that structural modifications could enhance its potency against tumor cells. The rigid structure of the cyclobutane ring was hypothesized to improve binding affinity to target sites within cancer cells .
Case Study 2: Synthesis and Biological Activity
Another research project focused on synthesizing derivatives of this compound and assessing their biological activity. The derivatives showed varying degrees of inhibition against specific kinases, indicating that modifications could yield compounds with improved therapeutic profiles .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Effective against AML; potential kinase inhibitor |
| Organic Synthesis | Building block for pharmaceuticals | Used in Prasugrel synthesis |
| Biological Studies | Interaction with biomolecules | Modifies biological pathways |
Propiedades
Fórmula molecular |
C12H13FO |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
1-cyclobutyl-2-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H13FO/c13-11-7-2-1-4-10(11)8-12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2 |
Clave InChI |
NWRQJVWOEHLNET-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)CC2=CC=CC=C2F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














